molecular formula C11H16ClNO2 B044676 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2328-12-3

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B044676
CAS No.: 2328-12-3
M. Wt: 229.7 g/mol
InChI Key: SHOWAGCIRTUYNA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinolines.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It undergoes substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolines, dihydro derivatives, and various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit alpha-adrenoceptors, which play a role in vasoconstriction and blood pressure regulation . Additionally, it affects platelet aggregation, which is crucial in the formation of blood clots .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOWAGCIRTUYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945970
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2328-12-3
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2328-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2328-12-3
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Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A1: this compound is a synthetic analog of naturally occurring isoquinoline alkaloids. Its molecular formula is C11H16ClNO2.

Q2: What are the main biological activities reported for this compound and its derivatives?

A2: Studies highlight the potential analgesic and anti-inflammatory properties of this compound. Research indicates that this compound, in varying doses, exhibits these effects in animal models []. Additionally, derivatives within this family of compounds have demonstrated local anesthetic activity [].

Q3: Can you explain the structure-activity relationship (SAR) observed in 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

A3: Research suggests that modifications to the aryl group at the 1-position of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can significantly impact its toxicity and pharmacological activity. Notably, the presence of a 3′-bromo-4′-hydroxyphenyl substituent at this position led to a significant reduction in toxicity compared to the unsubstituted phenyl derivative []. This highlights the importance of structural modifications in fine-tuning the safety and efficacy profiles of these compounds.

Q4: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A4: Researchers commonly employ spectroscopic methods such as Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structure of these compounds. Additionally, Mass Spectrometry (MS) can be used for molecular weight determination and structural confirmation [, ]. These techniques provide valuable information about the compound's identity and purity.

Q5: What is the significance of chirality in 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride?

A5: Like many drug molecules, 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride exists as (+) and (-) enantiomers, each potentially exhibiting different pharmacological activities. High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and quantify these enantiomers, enabling researchers to study their individual properties and potential applications [].

Q6: Are there natural sources of this compound?

A6: While primarily synthesized, this compound, also known as heliamine, has been found in nature. It was isolated from the Mexican cereoid cactus Backebergia militaris [], demonstrating its presence in natural sources.

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